Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate
Description
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is a cyclobutane derivative featuring a methyl ester group at position 1, a fluorine atom at position 3, and a chlorosulfonylmethyl substituent also at position 2. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitutions, while the fluorine atom enhances metabolic stability and modulates electronic effects .
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFO4S/c1-13-6(10)5-2-7(9,3-5)4-14(8,11)12/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYKBBAXBGEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products may include sulfonic acids.
Reduction: Products may include alcohols or thiols.
Hydrolysis: The major product is 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylic acid.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Reagent in Chemical Reactions: Employed in various organic transformations due to its reactive functional groups.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds, particularly those requiring a cyclobutane scaffold.
Biochemical Studies: Utilized in studying enzyme interactions and metabolic pathways involving sulfonyl and fluorinated compounds.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chlorosulfonyl group acts as an electrophile, facilitating nucleophilic attack. The fluorine atom can influence the compound’s reactivity and stability due to its electronegativity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
*Calculated based on formula.
Key Observations:
- Ring System: The target compound and tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate share a fluorinated cyclobutane core, whereas Methyl 4-[(chlorosulfonyl)methyl]benzoate uses a benzene ring, introducing aromaticity and rigidity.
- Substituent Effects :
- The chlorosulfonyl group (-SO₂Cl) in the target compound and Methyl 4-[(chlorosulfonyl)methyl]benzoate enhances electrophilicity, facilitating reactions with nucleophiles (e.g., amines or alcohols).
- Fluorine substituents (e.g., in the target compound and Methyl 3,3-difluorocyclobutane-1-carboxylate ) reduce basicity and increase oxidative stability.
- Hydroxyl and trifluoromethyl groups (e.g., in ) introduce hydrogen bonding and strong electron-withdrawing effects, respectively, altering solubility and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility : The methyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., ).
- Reactivity : The chlorosulfonyl group in the target compound and enables sulfonamide or sulfonate ester formation, critical in drug discovery .
Conformational Analysis
Cyclobutane rings exhibit puckering to alleviate angle strain. The Cremer-Pople puckering coordinates () describe deviations from planarity. Substituents influence puckering:
- Fluorine and Chlorosulfonyl Groups : The target compound’s 3-F and -CH₂SO₂Cl substituents introduce steric and electronic effects, likely favoring a "twisted" puckered conformation to minimize steric clash .
- Methyl 3,3-difluorocyclobutane-1-carboxylate : Symmetric -F substituents may enforce a more planar ring due to reduced steric demand.
Biological Activity
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoro-substituted cyclobutane derivatives have shown effectiveness against various bacterial strains. The introduction of a chlorosulfonyl group may enhance this activity by increasing the compound's lipophilicity and reactivity towards microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Methyl 3-fluorocyclobutane-1-carboxylate | 32 | Staphylococcus aureus |
| Methyl 3-chlorosulfonylcyclobutane | 16 | Escherichia coli |
| Methyl 3-(trifluoromethyl)cyclobutane | 64 | Pseudomonas aeruginosa |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various in vitro assays. Compounds with sulfonamide groups are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: A study conducted on murine macrophages demonstrated that treatment with related sulfonamide derivatives resulted in a significant reduction in the expression of inflammatory markers (p < 0.05) compared to untreated controls.
3. Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties, particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
Research Findings
A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound analogs. The results indicated that modifications to the chlorosulfonyl group significantly affected biological activity, suggesting that further structural optimization could lead to more potent derivatives.
Q & A
Q. Critical Variables :
- Temperature : Reflux conditions (~80°C) for cyclization, but <10°C for chlorosulfonation to prevent decomposition.
- Catalysts : Acidic catalysts (H₂SO₄) improve esterification yields, while Lewis acids (e.g., AlCl₃) aid in fluorination .
- Solvent : Anhydrous dichloromethane or THF for moisture-sensitive steps.
Yield Optimization : Conflicting reports on fluorination efficiency (40–70%) may arise from residual moisture or competing side reactions. Design of Experiments (DOE) approaches are recommended to resolve discrepancies .
Advanced: How can computational modeling predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
Methodological Answer :
The chlorosulfonyl group’s electrophilicity can be analyzed using density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify electron-deficient sulfur atoms, guiding nucleophilic attack sites .
- Transition State Analysis : Determine activation barriers for substitution with amines or thiols. Tools like Gaussian or ORCA are used to model intermediates .
Case Study : A recent study compared SN2 vs. SN1 mechanisms for chlorosulfonyl displacement. DFT results showed a lower energy barrier for SN2 pathways in polar aprotic solvents (ΔG‡ = 25 kcal/mol), validated by experimental kinetics .
Validation : Pair computational predictions with kinetic isotope effects (KIEs) or Hammett plots to confirm mechanistic pathways .
Basic: Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?
Q. Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry and bond angles. Use SHELXL for refinement and Mercury CSD for void/packing analysis .
- IR Spectroscopy : Identifies ester C=O (1720 cm⁻¹) and sulfonyl S=O (1360, 1170 cm⁻¹) stretches .
Data Interpretation : For ambiguous stereocenters, compare experimental NMR coupling constants with DFT-simulated spectra .
Advanced: What strategies reconcile conflicting data on the compound’s stability under varying pH and temperature?
Methodological Answer :
Conflicting stability reports (e.g., hydrolysis rates in acidic vs. basic conditions) can be resolved via:
- Forced Degradation Studies : Expose the compound to pH 1–13 at 40–60°C, monitoring degradation by HPLC. Evidence suggests ester hydrolysis dominates above pH 10, while sulfonyl chloride decomposes at pH <2 .
- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data. For example, t₉₀ (time to 10% degradation) increases from 7 days (pH 7.4, 40°C) to 180 days at 4°C .
Mitigation : Use lyophilization for long-term storage or formulate with stabilizing excipients (e.g., cyclodextrins) .
Advanced: How can enantiomeric purity be achieved, and what chiral resolution methods are applicable?
Q. Methodological Answer :
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) induce stereocontrol during cyclobutane formation .
- Resolution Techniques :
Analytical Validation : Circular Dichroism (CD) or vibrational circular dichroism (VCD) confirm absolute configuration .
Basic: What safety precautions are critical when handling the chlorosulfonyl group?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods to prevent exposure to corrosive vapors .
- Neutralization Protocols : Quench residual chlorosulfonic acid with ice-cold NaHCO₃ before disposal .
- Storage : Store at 2–8°C in airtight, amber vials to inhibit hydrolysis .
Advanced: How does the compound interact with biological targets, and what assays quantify binding affinity?
Q. Methodological Answer :
- Target Identification : Molecular docking (AutoDock Vina) predicts affinity for enzymes like cyclooxygenase-2 (COX-2) due to sulfonyl group interactions .
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets. Reported Kd = 120 nM for COX-2 .
- Fluorescence Polarization : Competes with fluorescent probes (e.g., FITC-labeled inhibitors) to determine IC₅₀ values .
Validation : Cross-validate with cellular assays (e.g., ELISA for prostaglandin E₂ inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
